molecular formula C17H19NO4 B8341137 Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate

Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate

Cat. No. B8341137
M. Wt: 301.34 g/mol
InChI Key: ISPYYBODFMSEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate is a useful research compound. Its molecular formula is C17H19NO4 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

methyl 4-(5,6-dimethoxypyridin-3-yl)-2,6-dimethylbenzoate

InChI

InChI=1S/C17H19NO4/c1-10-6-12(7-11(2)15(10)17(19)22-5)13-8-14(20-3)16(21-4)18-9-13/h6-9H,1-5H3

InChI Key

ISPYYBODFMSEIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC)C)C2=CC(=C(N=C2)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

As shown in step 6-i of Scheme 6, 2,3-dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Compound 2021, 920 mg, 3.47 mmol), methyl 4-bromo-2,6-dimethyl-benzoate (844 mg, 3.47 mmol), and Cs2CO3 (2.26 g, 6.94 mmol) were taken up in DMSO (12 mL) in a sealable tube. Nitrogen gas was bubbled through the solution for 5 minutes, dppfPdCl2 (141 mg, 0.174 mmol) added, and the vessel sealed. The reaction mixture was heated at 90° C. for 60 minutes under an atmosphere of nitrogen. After cooling, the mixture was poured into EtOAc/water. The organics were washed with water, brine, passed through a plug of Florisil®, and concentrated under reduced pressure to give a solid. The solid was suspended in MeOH and collected by filtration to provide methyl 4-(5,6-dimethoxy-3-pyridyl)-2,6-dimethyl-benzoate (Compound 2022, 310 mg). The filtrate was concentrated and purified by silica gel chromatography (0 to 50% EtOAc/hex) to provide an additional 400 mg of Compound 2022 (total yield 710 mg, 2.4 mmol, 68% yield). This compound was used in subsequent reactions as is.
Quantity
920 mg
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two
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844 mg
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reactant
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2.26 g
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reactant
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EtOAc water
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0 (± 1) mol
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reactant
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12 mL
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solvent
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141 mg
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catalyst
Reaction Step Eight

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